2-[(1-PHENYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE
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Overview
Description
2-[(1-PHENYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-PHENYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole is then functionalized with a phenyl group through electrophilic aromatic substitution reactions.
The next step involves the introduction of the sulfanyl group, which can be achieved by reacting the benzimidazole derivative with thiols or disulfides under basic conditions. Finally, the acetamide moiety is introduced through an amidation reaction, where the benzimidazole-sulfanyl intermediate is reacted with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-PHENYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
2-[(1-PHENYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(1-PHENYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The sulfanyl and acetamide groups may enhance binding affinity and selectivity, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Phenylbenzimidazole: A simpler derivative with similar structural features.
N-(2-Phenylethyl)acetamide: Shares the acetamide moiety but lacks the benzimidazole core.
Uniqueness
2-[(1-PHENYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2-PHENYLETHYL)ACETAMIDE is unique due to the combination of the benzimidazole core, sulfanyl group, and acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1-phenylbenzimidazol-2-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c27-22(24-16-15-18-9-3-1-4-10-18)17-28-23-25-20-13-7-8-14-21(20)26(23)19-11-5-2-6-12-19/h1-14H,15-17H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEXIGCBMFDIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3N2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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